molecular formula C8H6BrFO3 B2734214 6-Bromo-3-fluoro-2-methoxybenzoic acid CAS No. 1780197-82-1

6-Bromo-3-fluoro-2-methoxybenzoic acid

Cat. No.: B2734214
CAS No.: 1780197-82-1
M. Wt: 249.035
InChI Key: WQNHBLNTCXKCEL-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Conversion to 6-bromo-3-fluoro-2-carboxybenzoic acid.

    Reduction: Formation of 6-bromo-3-fluoro-2-hydroxybenzoic acid.

Scientific Research Applications

6-Bromo-3-fluoro-2-methoxybenzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-methoxybenzoic acid: Differing only in the position of the fluorine atom.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Featuring a trifluoromethyl group instead of a methoxy group.

    6-Bromo-3-fluoro-2-hydroxybenzoic acid: With a hydroxyl group replacing the methoxy group.

Uniqueness

6-Bromo-3-fluoro-2-methoxybenzoic acid is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

6-bromo-3-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHBLNTCXKCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780197-82-1
Record name 6-bromo-3-fluoro-2-methoxybenzoic acid
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